molecular formula C17H19ClO2 B12520717 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene

4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene

Cat. No.: B12520717
M. Wt: 290.8 g/mol
InChI Key: BBNJQIVEWRYXFC-UHFFFAOYSA-N
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Description

4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of benzene and substituted derivatives. This compound is characterized by the presence of a chloro-substituted phenylpropyl group attached to a dimethoxybenzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene typically involves the reaction of 3-chloro-1-phenylpropan-1-ol with 1,3-dimethoxybenzene under specific conditions. One common method involves the use of a lipase CALB as a biological resolution catalyst and acidic resin as a racemic catalyst to perform dynamic kinetic resolution . The reaction conditions are mild, environmentally friendly, and result in high product yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is utilized in various scientific research fields, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-phenylpropan-1-ol
  • 3-Chloro-1-phenyl-1-propanone
  • 3-Chloro-1-phenyl-1-propyne

Uniqueness

4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is unique due to its specific structural features, such as the presence of both chloro and dimethoxy groups. These features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H19ClO2

Molecular Weight

290.8 g/mol

IUPAC Name

1-(3-chloro-1-phenylpropyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C17H19ClO2/c1-19-14-8-9-16(17(12-14)20-2)15(10-11-18)13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3

InChI Key

BBNJQIVEWRYXFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CCCl)C2=CC=CC=C2)OC

Origin of Product

United States

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